molecular formula C21H17F2N3O4 B2496760 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1171070-16-8

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2496760
CAS No.: 1171070-16-8
M. Wt: 413.381
InChI Key: URAIATYBEVNZFT-UHFFFAOYSA-N
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Description

The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a heterocyclic derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to a 1,3,4-oxadiazole ring. This oxadiazole moiety is further connected to a piperidine ring, which is substituted at the 1-position with a 3,4-difluorophenyl methanone group.

Properties

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O4/c22-15-5-3-13(8-16(15)23)21(27)26-7-1-2-14(10-26)20-25-24-19(30-20)12-4-6-17-18(9-12)29-11-28-17/h3-6,8-9,14H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAIATYBEVNZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that incorporates multiple pharmacophoric elements. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into distinct functional groups:

  • Benzo[d][1,3]dioxole : Known for its electron-rich properties and biological activity.
  • Oxadiazole : Often associated with antimicrobial and anti-inflammatory effects.
  • Piperidine : A common moiety in pharmaceuticals that enhances bioactivity.
  • Difluorophenyl : Contributes to lipophilicity and potential selectivity in biological interactions.

Anti-inflammatory Activity

Recent studies have indicated that compounds containing oxadiazole and piperidine moieties exhibit significant anti-inflammatory properties. The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX), which are crucial mediators in the inflammatory pathway.

CompoundIC50 (µM)Selectivity Index
Test Compound0.52 (COX-II)10.73
Celecoxib0.78 (COX-II)9.51

In vivo studies demonstrated that the compound exhibited a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib , a standard anti-inflammatory drug .

Antimicrobial Activity

The structural components of the compound suggest potential antimicrobial activity. Research has shown that derivatives of benzo[d][1,3]dioxole possess significant efficacy against various microbial strains. For instance, compounds with similar scaffolds have demonstrated effectiveness against resistant strains of bacteria and fungi .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Electron-Rich Heterocycles : The presence of heteroatoms enhances interaction with biological targets.
  • Lipophilicity : The difluorophenyl group increases membrane permeability.
  • Diverse Functional Groups : The combination of different pharmacophores allows for multiple mechanisms of action.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on COX Inhibition : A study found that derivatives with oxadiazole rings showed IC50 values ranging from 0.52 to 22.25 µM against COX enzymes, indicating a robust anti-inflammatory profile .
  • Antimicrobial Screening : Another investigation reported that benzo[d][1,3]dioxole derivatives exhibited broad-spectrum antimicrobial activity, making them suitable candidates for further drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several synthesized derivatives, including:

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone (4c): Key differences: Replaces the oxadiazole with a pyrazoline ring and introduces a hydroxyl group on the piperidine. Impact: The hydroxyl group in 4c enhances solubility but may reduce membrane permeability compared to the 3,4-difluorophenyl group in the target compound . Activity: 4c exhibits moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus), suggesting that fluorine substitution could improve potency .

1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g): Key differences: Features a piperazine ring instead of piperidine and lacks fluorine substituents.

5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone derivatives (4a–c): Key differences: Replaces oxadiazole with pyrazoline and substitutes furan or aryl groups. Activity: These derivatives show broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL), indicating that the oxadiazole in the target compound may offer enhanced metabolic stability .

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